molecular formula C15H19F3N2O5S2 B3101699 Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate CAS No. 1396994-87-8

Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate

Cat. No. B3101699
CAS RN: 1396994-87-8
M. Wt: 428.5 g/mol
InChI Key: ZOLRMWMKSGPSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate is a useful research compound. Its molecular formula is C15H19F3N2O5S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the fabrication of 4-Phenyl-2-Butanone, a medium for synthesizing medicines that diminish inflammation and codeine (Jiangli Zhang, 2005).

  • In Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic Acids This compound is involved in the hydrolytic transformation processes to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which are valuable in medicinal chemistry (E. Rudyakova et al., 2006).

  • Role in Diastereoselectivity Studies It is used in research studies focusing on the diastereoselectivity of nucleophiles, particularly in the context of β-ketosulfóxidos sulfanilados derivatives (D. R. Paiva, 2011).

  • Development of Antagonists in Pharmacology Research has been conducted on its derivatives for the development of new EP1 receptor selective antagonists, highlighting its potential in pharmacological applications (A. Naganawa et al., 2006).

  • Exploring Antimicrobial Properties Studies have shown that derivatives of this compound exhibit strong activity against gram-positive bacteria, suggesting its relevance in developing antimicrobial agents (Esra Tatar et al., 2016).

  • Synthesis of Medicinally Relevant Compounds It is instrumental in synthesizing new medicinally important phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides, contributing to the development of new medicinal compounds (Attah S. Izuchi et al., 2019).

  • Studies in Analytical Chemistry The compound has been used in developing methods for the determination of non-peptide oxytocin receptor antagonists in human plasma, showcasing its utility in analytical chemistry (W. Kline et al., 1999).

  • Investigating Antiplasmodial and Antitrypanosomal Agents Recent studies include exploring its derivatives as potential antitrypanosomal agents, further expanding its application in treating infectious diseases (Clinton G. L. Veale et al., 2019).

properties

IUPAC Name

methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O5S2/c1-25-14(22)12(6-7-26-2)20-13(21)9-19-27(23,24)11-5-3-4-10(8-11)15(16,17)18/h3-5,8,12,19H,6-7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRMWMKSGPSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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